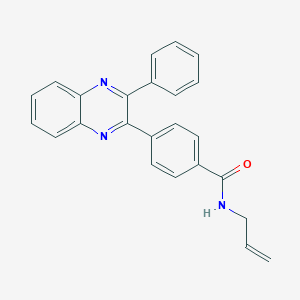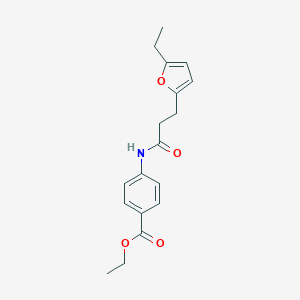![molecular formula C19H14Cl2N6OS2 B385621 N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide CAS No. 720671-39-6](/img/structure/B385621.png)
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a dichlorophenyl group, and a phenyltetrazolyl group
準備方法
The synthesis of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3,5-dichlorobenzyl chloride with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 1-phenyltetrazole-5-thiol in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
化学反応の分析
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
科学的研究の応用
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial respiratory chain. This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death .
類似化合物との比較
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be compared with other thiazole derivatives, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound
特性
CAS番号 |
720671-39-6 |
|---|---|
分子式 |
C19H14Cl2N6OS2 |
分子量 |
477.4g/mol |
IUPAC名 |
N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H14Cl2N6OS2/c20-13-6-12(7-14(21)9-13)8-16-10-22-18(30-16)23-17(28)11-29-19-24-25-26-27(19)15-4-2-1-3-5-15/h1-7,9-10H,8,11H2,(H,22,23,28) |
InChIキー |
SGHBIDNMAZZQHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC(=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-BROMOPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B385539.png)
![1-[2-(4-Bromophenoxy)ethoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B385540.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol](/img/structure/B385541.png)
![1-[2-(4-Bromophenoxy)ethoxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B385544.png)
![1-[2-(3-Methoxyphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol](/img/structure/B385545.png)
![1-[2-(2-Isopropylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-propanol](/img/structure/B385546.png)
![1-[2-(4-Ethylphenoxy)ethoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B385547.png)
![1-[2-(4-Bromophenoxy)ethoxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B385548.png)
![1-benzhydryl-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]piperazine](/img/structure/B385552.png)


![5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile](/img/structure/B385556.png)

![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B385560.png)
